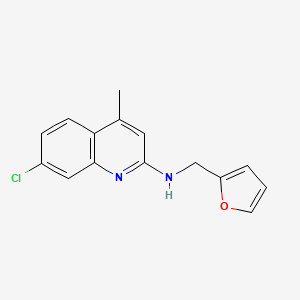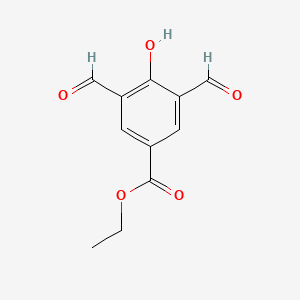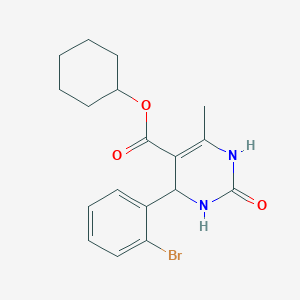![molecular formula C19H22O4 B4972322 1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4972322.png)
1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone is a chemical compound that belongs to the family of aryl ketones. It is commonly known as EPP or Ethylphenidate. EPP has been widely used in scientific research due to its unique properties and potential applications in various fields.
作用机制
The exact mechanism of action of EPP is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can improve cognitive function and reduce symptoms of ADHD and other psychiatric disorders.
Biochemical and Physiological Effects:
EPP has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve cognitive function and reduce symptoms of ADHD and other psychiatric disorders. EPP has also been shown to increase heart rate and blood pressure, which can have negative effects on cardiovascular health.
实验室实验的优点和局限性
EPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. EPP has also been shown to have a high degree of selectivity for dopamine and norepinephrine transporters, which can make it a useful tool for studying these neurotransmitters. However, EPP has several limitations for lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. EPP also has a narrow therapeutic window, which can make it difficult to dose accurately.
未来方向
There are several future directions for the study of EPP. One potential direction is to study its potential use in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another potential direction is to study its potential use as a cognitive enhancer in healthy individuals. Additionally, further research is needed to better understand the long-term effects of EPP and its potential for abuse.
Conclusion:
In conclusion, 1-{2-[3-(4-ethoxyphenoxy)propoxy]phenyl}ethanone is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. It has been shown to have several biochemical and physiological effects, including an increase in the release of dopamine and norepinephrine in the brain. While EPP has several advantages for lab experiments, it also has several limitations, including a short half-life and a narrow therapeutic window. There are several future directions for the study of EPP, including its potential use in the treatment of other psychiatric disorders and as a cognitive enhancer in healthy individuals.
合成方法
The synthesis of EPP is a complex process that involves several steps. The most commonly used method for synthesizing EPP is the Friedel-Crafts acylation of 3-(4-ethoxyphenoxy) propyl chloride with phenylacetyl chloride. The reaction is carried out in the presence of anhydrous aluminum chloride as a catalyst. The resulting product is then purified using column chromatography to obtain pure EPP.
科学研究应用
EPP has been used extensively in scientific research due to its potential applications in various fields. It has been studied as a potential treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy. EPP has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
属性
IUPAC Name |
1-[2-[3-(4-ethoxyphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-3-21-16-9-11-17(12-10-16)22-13-6-14-23-19-8-5-4-7-18(19)15(2)20/h4-5,7-12H,3,6,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEWRZVDROZHLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=CC=CC=C2C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,5-dimethoxyphenyl)-5-{[(3-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4972251.png)

![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]](/img/structure/B4972273.png)
![ethyl [5-(N-isopropylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride hydrate](/img/structure/B4972282.png)
![N-(2-hydroxyethyl)-N-isopropyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4972290.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B4972300.png)
![(3S)-1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-3-pyrrolidinol](/img/structure/B4972304.png)
![N-[2-(4-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4972305.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-2,2-diphenylacetamide](/img/structure/B4972306.png)

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B4972317.png)
![6-tert-butyl-2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4972334.png)

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methoxy-2-furamide](/img/structure/B4972343.png)